molecular formula C8H18ClNO B2789764 Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride CAS No. 1187927-73-6

Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride

Cat. No.: B2789764
CAS No.: 1187927-73-6
M. Wt: 179.69
InChI Key: LLQXUCRRXKMYAS-UHFFFAOYSA-N
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Description

Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride is a chemical compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize tetrahydropyran derivatives is through the hydrogenation of dihydropyran using catalysts like Raney nickel . The amine group can be introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets. The tetrahydropyran ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride is unique due to the presence of both the tetrahydropyran ring and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a tetrahydropyran moiety which is significant in various biological interactions. The structural formula can be represented as follows:

CxHyNCl\text{C}_x\text{H}_y\text{N}\text{Cl}

Where xx and yy denote the number of carbon and hydrogen atoms, respectively. The presence of the tetrahydropyran ring enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrahydropyran structures. For instance, derivatives synthesized through multicomponent reactions (MCRs) have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM)
THP Derivative 1A5490.0517
THP Derivative 2HeLa0.0458
THP Derivative 3HepG-20.0602

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with these effective compounds .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that tetrahydropyran derivatives display good activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The minimum inhibitory concentrations (MICs) for these strains were found to be significantly lower than those of standard antibiotics, indicating a promising therapeutic potential .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest the following pathways:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways.
  • Disruption of Metabolic Pathways : It may interfere with metabolic processes within bacterial cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of tetrahydropyran derivatives:

  • Study on Antitumor Activity : A study conducted on a series of tetrahydropyran-based compounds demonstrated their effectiveness against tumor cells with IC50 values ranging from 0.0458 to 0.0602 μM across different cancer cell lines .
  • Antimicrobial Efficacy : Another research focused on the synthesis of hydroxylamine derivatives from tetrahydropyrans showed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the tetrahydropyran structure can enhance biological efficacy .

Properties

IUPAC Name

N-methyl-2-(oxan-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9-6-5-8-4-2-3-7-10-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQXUCRRXKMYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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